molecular formula C6H10IN3 B13203223 [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine

[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine

Cat. No.: B13203223
M. Wt: 251.07 g/mol
InChI Key: BHERTDNHZWIXKS-UHFFFAOYSA-N
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Description

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position, a methyl group at the 1-position, and a methylamine group attached to the 5-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 4-iodopyrazole with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Nucleophilic Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The iodine atom and the methylamine group play crucial roles in its reactivity and biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine can be compared with other similar compounds, such as:

The unique combination of the iodine atom, methyl group, and methylamine group in (4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine contributes to its distinct chemical and biological characteristics.

Properties

Molecular Formula

C6H10IN3

Molecular Weight

251.07 g/mol

IUPAC Name

1-(4-iodo-2-methylpyrazol-3-yl)-N-methylmethanamine

InChI

InChI=1S/C6H10IN3/c1-8-4-6-5(7)3-9-10(6)2/h3,8H,4H2,1-2H3

InChI Key

BHERTDNHZWIXKS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=NN1C)I

Origin of Product

United States

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